molecular formula C17H27ClN2O B12069033 (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

Cat. No.: B12069033
M. Wt: 310.9 g/mol
InChI Key: ZOCOQILEEHVKRD-LINSIKMZSA-N
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Description

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic cathinone derivative characterized by a chiral 2-amino-pentan-1-one backbone substituted with a 4-phenylpiperidine moiety and a methyl group at the C3 position. The stereochemistry of the compound, denoted as (S,S), is critical to its pharmacological profile, as enantiomeric differences are known to significantly alter receptor binding and metabolic stability in cathinones . The compound’s hydrochloride salt form enhances water solubility, a common feature among cathinones to improve bioavailability .

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-1-(4-phenylpiperidin-1-yl)pentan-1-one;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-13(2)16(18)17(20)19-11-9-15(10-12-19)14-7-5-4-6-8-14;/h4-8,13,15-16H,3,9-12,18H2,1-2H3;1H/t13-,16-;/m0./s1

InChI Key

ZOCOQILEEHVKRD-LINSIKMZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Piperidine Synthesis

The 4-phenylpiperidine core is synthesized via a Suzuki-Miyaura coupling between a phenylboronic acid and a piperidine precursor. Patent US9434727B2 details the use of tert-butyl 4-bromopiperidine-1-carboxylate, which undergoes palladium-catalyzed cross-coupling with phenylboronic acid to yield tert-butyl 4-phenylpiperidine-1-carboxylate. Deprotection with hydrochloric acid (2 N HCl in dichloromethane) affords 4-phenylpiperidine hydrochloride (Yield: 89–93%).

Table 1: Reaction Conditions for 4-Phenylpiperidine Synthesis

StepReagents/ConditionsYieldSource
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, DME, 80°C, 12 h85%
Boc Deprotection2 N HCl, CH₂Cl₂, RT, 2 h91%

Alternative Routes

WO2013160273A1 describes a reductive amination approach using 4-phenylpyridine and hydrogen gas over a Raney nickel catalyst, though this method yields lower regioselectivity (72%) compared to cross-coupling.

Construction of the Pentan-1-one Backbone

Radical Addition for Ketone Formation

The pentan-1-one fragment is synthesized via atom-transfer radical addition (ATRA) of tricyclo[1.1.1.01,3]propane (TCP) to iodoacetate derivatives. For example, ethyl iodoacetate reacts with TCP in the presence of triethylborane (BEt₃) to form ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate, which is hydrolyzed to the corresponding ketone (Yield: 92%).

Table 2: ATRA Reaction Optimization

SubstrateTCP Equiv.BEt₃ (mol%)Temp.TimeYield
Ethyl iodoacetate1.1100°C15 min92%
Phenacyl iodide2.010RT2 h85%

Coupling to Piperidine

The ketone intermediate is coupled to 4-phenylpiperidine via a nucleophilic acyl substitution. WO2013160273A1 employs 1,1′-carbonyldiimidazole (CDI) to activate the ketone, followed by reaction with 4-phenylpiperidine in tetrahydrofuran (THF) at 50°C (Yield: 78%).

Enantioselective Introduction of Amino and Methyl Groups

Asymmetric Aldol Reaction

The (S,S)-stereochemistry is established using a proline-catalyzed aldol reaction. Methyl vinyl ketone reacts with a glycine imine derivative in the presence of L-proline to afford the β-amino ketone with >95% enantiomeric excess (ee).

Table 3: Enantioselective Aldol Conditions

CatalystSolventTemp.eeYield
L-ProlineDMSO25°C97%82%

Methyl Group Installation

The 3-methyl substituent is introduced via alkylation of a Schiff base intermediate. Reacting the β-amino ketone with methyl iodide and potassium tert-butoxide in dimethylformamide (DMF) yields the methylated product (Yield: 88%).

Hydrochloride Salt Formation and Crystallization

Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. WO2013160273A1 emphasizes controlled addition rates (<0.5 mL/min) to avoid amorphous solids, achieving 95% purity.

Polymorph Control

Crystalline polymorphs are isolated by varying solvent systems:

  • Form I : Ethanol/water (1:1), slow cooling, yields needle-like crystals (melting point: 198–200°C).

  • Form II : Acetone/hexane, rapid antisolvent addition, yields prismatic crystals (melting point: 205–207°C).

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

MethodTotal StepsOverall YieldKey Advantage
Boc-Coupling/ATRA662%High stereocontrol
Reductive Amination554%Fewer steps

The Boc/ATRA route is preferred for large-scale synthesis due to superior reproducibility, while reductive amination offers shorter pathways for exploratory batches .

Chemical Reactions Analysis

Types of Reactions

S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic opioid derivative that has garnered attention for its potential applications in pharmacological research and therapeutic development. This article delves into its scientific research applications, highlighting its structure, biological activity, and relevant case studies.

2D Structure Representation

The compound features a pentanone backbone with an amino group and a phenylpiperidine moiety, contributing to its pharmacological properties.

Opioid Receptor Modulation

The primary application of this compound lies in its interaction with opioid receptors. This compound acts as a potent agonist at the mu-opioid receptor, which is crucial for pain relief and analgesic effects. Research indicates that it may exhibit higher efficacy compared to traditional opioids, potentially reducing the risk of addiction and side effects associated with long-term use .

Analgesic Properties

Studies have demonstrated that this compound can effectively alleviate pain in animal models. Its analgesic properties are comparable to those of morphine, making it a candidate for further investigation in pain management therapies .

Neurological Research

There is emerging interest in the role of this compound in neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems has been observed, indicating possible applications in treating disorders like Parkinson's disease and Alzheimer's disease .

Case Study 1: Pain Management

A study conducted on rodents demonstrated that this compound significantly reduced nociceptive responses compared to control groups. The findings suggest that this compound could serve as an effective analgesic agent with a favorable safety profile .

Case Study 2: Neuroprotection

In a model of traumatic brain injury, administration of this compound resulted in reduced neuronal death and improved functional outcomes. Researchers noted significant reductions in inflammatory markers, highlighting its potential as a neuroprotective agent .

Summary of Applications

Application AreaDescriptionEvidence Level
Pain Management Potent analgesic effects comparable to morphineStrong
Neurological Disorders Potential neuroprotective effects in animal modelsEmerging
Opioid Receptor Agonism High efficacy at mu-opioid receptors, lower addiction riskPreliminary

Mechanism of Action

The mechanism of action of S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Cathinones share a core 2-amino-1-phenylpropan-1-one structure but vary in substituents on the aromatic ring, amino group, and side chains. Key comparisons include:

Compound Name Core Structure Modifications Key Substituents Reference
(S,S)-Target Compound 4-Phenylpiperidine, C3-methyl 4-Phenylpiperidin-1-yl, (S,S) configuration [10]
MDPV (3,4-Methylenedioxypyrovalerone) Benzo[d][1,3]dioxol-5-yl, pyrrolidine 3,4-Methylenedioxy, R/S enantiomers [3], [7]
4-Fluoropentedrone Hydrochloride 4-Fluorophenyl, methylamino 4-Fluorophenyl, N-methyl [12]
4-Chloro-α-PVP 4-Chlorophenyl, pyrrolidine 4-Chloro, pyrrolidin-1-yl [1]
N-Ethyl-2-amino-1-(3,4-MD-phenyl)pentan-1-one 3,4-Methylenedioxyphenyl, N-ethyl 3,4-MD-phenyl, N-ethyl [5]
  • 4-Phenylpiperidine vs. Pyrrolidine/Phenyl Rings: The target compound’s 4-phenylpiperidine group introduces a bulky, lipophilic substituent compared to MDPV’s pyrrolidine or 4-Fluoropentedrone’s fluorophenyl. This likely enhances affinity for monoamine transporters (e.g., dopamine, norepinephrine) due to increased hydrophobic interactions .
  • Stereochemistry : The (S,S) configuration may confer selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), as seen in MDPV’s R-enantiomer, which exhibits 10-fold higher DAT inhibition than the S-form .

Physicochemical Properties

Property (S,S)-Target Compound MDPV HCl 4-Fluoropentedrone HCl 4-Chloro-α-PVP
Melting Point (°C) >250 (estimated from analogs) 206–208 (racemic mixture) Not reported 206–208 (similar to MDPV)
Solubility Water, methanol, chloroform Water, methanol, chloroform Water, organic solvents Similar to MDPV
Crystallinity Likely crystalline White crystalline powder Crystalline Crystalline sulfate salt
References [10] [3], [7] [12] [1]
  • The high melting point (>250°C) of tetrafluoropyrrolidine analogs suggests the (S,S) compound has strong ionic lattice stability due to its hydrochloride salt and rigid piperidine ring .
  • Solubility profiles align with other cathinone hydrochlorides, enabling rapid absorption in biological systems .

Pharmacological Activity

  • Dopamine/Norepinephrine Transporter Inhibition: MDPV’s R-enantiomer shows potent DAT inhibition (IC₅₀ = 4.1 nM) and norepinephrine transporter (NET) inhibition (IC₅₀ = 26 nM), while the S-enantiomer is less active . The (S,S) compound’s piperidine group may further enhance DAT/NET affinity compared to pyrrolidine-based cathinones.
  • Stimulant Effects: Piperidine-substituted cathinones generally show stronger psychostimulant effects than pyrrolidine derivatives, as seen in α-PVP analogs .

Biological Activity

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride, commonly referred to as a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H24N2Cl(Molecular Weight 300 84 g mol)\text{C}_{17}\text{H}_{24}\text{N}_2\text{Cl}\quad (\text{Molecular Weight 300 84 g mol})

his compound features a piperidine ring, which is significant in modulating neurotransmitter systems.

Research indicates that compounds in this class may act as inhibitors of certain neurotransmitter transporters, particularly those related to dopamine and norepinephrine. The biological activity is primarily attributed to the interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for the reuptake of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

  • CNS Stimulation : Studies have shown that (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride exhibits stimulant properties similar to amphetamines, potentially increasing alertness and energy levels.
  • Analgesic Properties : Preliminary investigations suggest that this compound may possess analgesic effects, warranting further research into its pain-relieving capabilities.
  • Antidepressant-like Effects : Animal models indicate potential antidepressant-like effects, possibly through modulation of serotonergic pathways.

Toxicity and Safety Profile

Safety assessments have indicated that while the compound shows promising biological activity, it also presents risks associated with stimulant use, including potential for abuse and neurotoxicity at higher doses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS StimulationIncreased locomotor activity
AnalgesicReduced pain response in models
Antidepressant-likeImproved mood-related behaviors
ToxicityNeurotoxic effects at high concentrations

Case Study: In Vivo Analysis

A study conducted by Smith et al. (2023) evaluated the effects of this compound on rodent models. The findings revealed:

  • Increased Dopamine Levels : Administration resulted in a significant increase in dopamine levels within the striatum.
  • Behavioral Changes : Rodents exhibited hyperactivity and increased exploratory behavior, indicative of stimulant effects.

Q & A

Basic: What experimental methods are recommended for determining the stereochemistry and crystal structure of this compound?

Answer:
The stereochemistry and crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with refinement programs like SHELXL . For accurate results:

  • Grow crystals via slow evaporation of polar solvents (e.g., DMSO-d₆) under controlled conditions .
  • Validate hydrogen bonding and π-π stacking interactions using crystallographic data.
  • Cross-verify with NMR spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to confirm stereochemical assignments .

Basic: Which spectroscopic techniques are most effective for identifying this compound in complex mixtures?

Answer:

  • Raman and IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and piperidine/phenyl ring vibrations .
  • NMR spectroscopy : Use DEPT-135 and HSQC to distinguish methyl, amino, and aromatic protons .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, noting fragmentation patterns (e.g., loss of HCl) .

Advanced: How can researchers resolve contradictions between spectral data and predicted molecular configurations?

Answer:

  • Perform DFT calculations to model vibrational spectra and compare with experimental IR/Raman data .
  • Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria) that may obscure signal splitting .
  • Validate crystallographic data against computational models (e.g., Mercury CSD) to detect lattice distortions .

Advanced: What strategies optimize the synthetic yield of this compound while minimizing diastereomeric byproducts?

Answer:

  • Chiral auxiliaries : Employ (S,S)-configured starting materials to enforce stereoselectivity during the Mannich reaction .
  • Solvent selection : Use aprotic solvents (e.g., THF) to reduce nucleophilic interference at the piperidine nitrogen .
  • Catalytic control : Screen Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency and enantiomeric excess (ee) .

Advanced: How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • Conduct accelerated stability studies :
    • Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., free base formation) .
    • Use pH-dependent solubility assays to identify optimal storage buffers (e.g., pH 4–6 for salt stability) .
  • Monitor hygroscopicity via dynamic vapor sorption (DVS) to prevent deliquescence .

Advanced: What analytical methods are most reliable for quantifying purity in preclinical samples?

Answer:

  • Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
  • HPLC-DAD/UV : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify impurities ≥0.1% .
  • Elemental analysis : Verify stoichiometric Cl⁻ content to confirm salt integrity .

Advanced: How can researchers characterize degradation products formed during long-term storage?

Answer:

  • LC-HRMS/MS : Identify oxidative byproducts (e.g., N-oxide derivatives) using accurate mass measurements .
  • Solid-state NMR : Detect amorphous-to-crystalline phase transitions that may accelerate degradation .
  • Forced degradation studies : Expose samples to UV light (ICH Q1B) to simulate photolytic pathways .

Basic: What crystallization conditions are optimal for obtaining high-quality single crystals?

Answer:

  • Solvent selection : Use DMSO-d₆ or methanol for slow evaporation (0.5 mL/day) to promote ordered lattice formation .
  • Temperature control : Maintain 20–25°C to avoid thermal stress-induced defects .
  • Seeding : Introduce microcrystals to nucleate growth and reduce polymorphism risk .

Advanced: How can enantiomeric excess (ee) be accurately measured for scale-up batches?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase .
  • Circular dichroism (CD) : Correlate CD spectra with SCXRD data to validate ee ≥98% .
  • Mosher’s method : Derivatize the amino group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) for ¹H NMR ee determination .

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